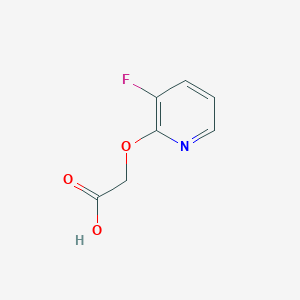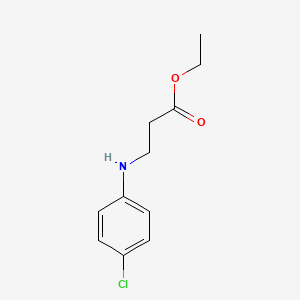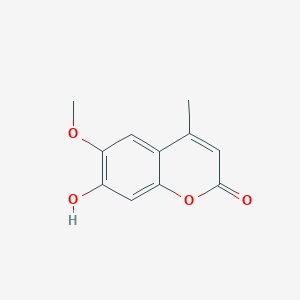
2-(2,6-DIMETHYLPYRIDIN-4-YL)ACETIC ACID
Vue d'ensemble
Description
2-(2,6-Dimethylpyridin-4-yl)acetic acid is an organic compound with the molecular formula C9H11NO2. It is a derivative of pyridine, characterized by the presence of a carboxylic acid group attached to a pyridine ring substituted with two methyl groups at positions 2 and 6.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,6-dimethylpyridin-4-yl)acetic acid typically involves the alkylation of 2,6-dimethylpyridine with a suitable alkylating agent, followed by oxidation to introduce the carboxylic acid group. One common method involves the use of chloroacetic acid as the alkylating agent, under basic conditions, to form the intermediate 2-(2,6-dimethylpyridin-4-yl)acetate, which is then hydrolyzed to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and yield. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process .
Analyse Des Réactions Chimiques
Types of Reactions
2-(2,6-Dimethylpyridin-4-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other functional groups.
Substitution: The methyl groups on the pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine carboxylic acids, while reduction can produce pyridine alcohols .
Applications De Recherche Scientifique
2-(2,6-Dimethylpyridin-4-yl)acetic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes
Mécanisme D'action
The mechanism of action of 2-(2,6-dimethylpyridin-4-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The carboxylic acid group can form hydrogen bonds with active sites, while the pyridine ring can participate in π-π interactions with aromatic residues. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,6-Dimethylpyridine: Lacks the carboxylic acid group, making it less reactive in certain chemical reactions.
4-Pyridinecarboxylic acid: Lacks the methyl groups, which can affect its steric and electronic properties.
2,6-Dimethyl-4-pyridinecarboxylic acid: Similar structure but with different substitution patterns, leading to variations in reactivity and applications
Uniqueness
2-(2,6-Dimethylpyridin-4-yl)acetic acid is unique due to the presence of both methyl groups and a carboxylic acid group on the pyridine ring. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various applications .
Propriétés
Formule moléculaire |
C9H11NO2 |
|---|---|
Poids moléculaire |
165.19 g/mol |
Nom IUPAC |
2-(2,6-dimethylpyridin-4-yl)acetic acid |
InChI |
InChI=1S/C9H11NO2/c1-6-3-8(5-9(11)12)4-7(2)10-6/h3-4H,5H2,1-2H3,(H,11,12) |
Clé InChI |
UDZSKYLTWZYMSX-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC(=N1)C)CC(=O)O |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-[(2-Phenyl-2H-1,2,3-triazol-4-yl)methyl]piperazine](/img/structure/B8757081.png)




![N-(2-{[(4-Chlorophenyl)methyl]amino}ethyl)acetamide](/img/structure/B8757123.png)


![2,7-Dimethylthieno[2,3-c]pyridine](/img/structure/B8757145.png)




![2,4-Pyrimidinediamine, 5-chloro-N4-[4-(dimethylphosphinyl)phenyl]-N2-[2-methoxy-4-[4-(4-methyl-1-piperazinyl)-1-piperidinyl]phenyl]-](/img/structure/B8757180.png)
